molecular formula C17H26ClNO2 B600813 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride CAS No. 1034439-43-4

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Cat. No. B600813
M. Wt: 311.85
InChI Key: FFYMHPLMHJQXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is an impurity of Donepezil , a medication used for the treatment of Alzheimer’s disease . It has a molecular formula of C17H26ClNO2 and a molecular weight of 311.85 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride . The InChI key is FFYMHPLMHJQXRY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Specific chemical reactions involving 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride are not provided in the search results. As an impurity of Donepezil, it may be involved in the reactions during the synthesis of Donepezil .


Physical And Chemical Properties Analysis

This compound appears as a yellow to light brown solid . It has a melting point of over 140°C (dec.) .

Scientific Research Applications

Anticonvulsant Agents

A study by Siddiqui et al. (2012) explored the synthesis of new derivatives of 5,6-dimethoxy-2-[(4-piperidyl)methyl]indane hydrochloride, assessing their anticonvulsant activity. The derivatives showed promising anticonvulsant profiles in animal models, with reduced neurotoxicity. Notably, they increased Gamma amino butyric acid (GABA) levels in the rat brain significantly, pointing to their potential as anticonvulsant agents Siddiqui et al., 2012.

Acetylcholinesterase Inhibition

Iimura, Mishima, and Sugimoto (1989) synthesized 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride as an acetylcholinesterase inhibitor. This was part of a study to understand the pharmacokinetic profiles of E2020, a compound used in Alzheimer's disease research Iimura et al., 1989.

Synthesis and Characterization

Coutts and Malicky (1974) described the synthesis of analogs of hallucinogens using 5,6-dimethoxy-2-[(4-piperidyl)methyl]indane hydrochloride. This included the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, highlighting the compound's versatility in synthetic organic chemistry Coutts & Malicky, 1974.

Antimicrobial Activity

A study by Patel et al. (2018) focused on the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone, coupled with substituted pyridine. These derivatives displayed promising antibacterial activity, indicating potential applications in antimicrobial research Patel et al., 2018.

Alzheimer's Disease Research

Camps et al. (2008) developed novel donepezil-tacrine hybrids incorporating 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-indanone. These hybrids showed potential as disease-modifying anti-Alzheimer drug candidates, inhibiting both acetyl- and butyrylcholinesterase and reducing beta-amyloid aggregation Camps et al., 2008.

Scientific Research Applications of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Anticonvulsant Research A significant application of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is in anticonvulsant research. A study by Siddiqui et al. (2012) synthesized derivatives of this compound and evaluated their anticonvulsant activity. The results indicated that certain compounds, including 5,6-Dimethoxy derivatives, showed promising profiles against seizure models and increased gamma-aminobutyric acid (GABA) levels in the rat brain, which is a crucial aspect of anticonvulsant effects (Siddiqui et al., 2012).

Synthetic Methodology The synthesis of similar compounds, such as E2020-14C, an acetylcholinesterase inhibitor, involves 5,6-Dimethoxy-1-indanone as a starting material. Iimura et al. (1989) discussed the synthesis of E2020-14C from this compound, highlighting its role in the development of inhibitors for studying pharmacokinetic profiles (Iimura et al., 1989).

Potential Antimicrobial Agents Another research angle is the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone with antimicrobial properties. Patel et al. (2018) synthesized these derivatives and found them to exhibit promising antibacterial activity (Patel et al., 2018).

Acetylcholinesterase Inhibitors Camp et al. (2008) synthesized a series of compounds that include 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-indanone moiety of donepezil. These compounds were found to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for anti-Alzheimer's drugs (Camps et al., 2008).

Future Directions

The future directions of research and applications involving 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride are not specified in the search results. Given its association with Donepezil, it may be relevant in research related to Alzheimer’s disease treatment .

properties

IUPAC Name

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2;/h10-13,18H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYMHPLMHJQXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
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5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
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5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
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5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
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5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride

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